molecular formula C22H21N3O4 B2817491 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1421451-65-1

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2817491
CAS No.: 1421451-65-1
M. Wt: 391.427
InChI Key: BDSHGMAVGAJOHK-UHFFFAOYSA-N
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Description

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione is a complex organic compound that features a unique combination of quinoline, pyrazine, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of 3,4-dihydroquinoline, which is then reacted with an appropriate acylating agent to introduce the oxoethyl group. The final step involves the formation of the pyrazine ring through cyclization reactions, often using reagents like hydrazine or its derivatives under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, derivatives of this compound may exhibit interesting biological activities, making them potential candidates for drug development. Studies could focus on their interactions with biological targets and their effects on cellular processes.

Medicine: In medicine, this compound and its derivatives could be investigated for their therapeutic potential. Their ability to interact with specific molecular targets might make them useful in treating various diseases.

Industry: In industrial applications, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline structure and have well-known biological activities.

    Pyrazine Derivatives: Pyrazinamide and other pyrazine-based drugs are used in the treatment of tuberculosis and other diseases.

    Methoxyphenyl Compounds: Compounds such as anisole and its derivatives are used in various chemical syntheses and have distinct properties.

Uniqueness: What sets 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione apart is its combination of these three distinct moieties, which could confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(2-methoxyphenyl)pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-29-19-11-5-4-10-18(19)25-14-13-23(21(27)22(25)28)15-20(26)24-12-6-8-16-7-2-3-9-17(16)24/h2-5,7,9-11,13-14H,6,8,12,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSHGMAVGAJOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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